molecular formula C18H17ClN2O2 B2772058 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 2490404-61-8

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride

Cat. No.: B2772058
CAS No.: 2490404-61-8
M. Wt: 328.8
InChI Key: KGIUZDVMBZGWRC-UHFFFAOYSA-N
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Description

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its intricate molecular structure, which includes a phenyl group, a tetrahydro-1H-pyrido[3,4-b]indole core, and a carboxylic acid moiety, all of which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group into alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the indole core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of new molecules with diverse functionalities.

  • Biology: It has been investigated for its biological activity, including its role as an inhibitor of enzymes such as HIV-1 reverse transcriptase.

  • Medicine: The compound shows promise in the development of antitumor and antiviral drugs due to its ability to interact with specific molecular targets.

  • Industry: Its unique chemical properties make it useful in the production of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:

  • 2,3,4,9-Tetrahydro-1-(1H-indol-3-ylmethyl)-1H-pyrido[3,4-b]indole-3-carboxylic acid: This compound shares a similar indole core but has a different substituent on the indole ring.

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid: This compound has a different ring structure and exhibits distinct biological activities.

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Properties

IUPAC Name

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2.ClH/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11;/h1-9,15-16,19-20H,10H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIUZDVMBZGWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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